Prizidilol
Overview
Description
Prizidilol is a hydrazinopyridazine derivative known for its combined vasodilatory and non-selective beta-adrenoceptor blocking properties. It has been primarily studied for its potential in treating hypertension by reducing blood pressure through both vasodilation and beta-blockade mechanisms .
Preparation Methods
Prizidilol can be synthesized through various routes, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods involve derivatization and extraction procedures to isolate and purify the compound . Industrial production methods typically involve large-scale synthesis using similar chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Prizidilol undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Prizidilol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying beta-adrenoceptor blocking and vasodilatory mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Mechanism of Action
Prizidilol exerts its effects through a combination of vasodilation and beta-adrenoceptor blockade. It targets beta-adrenoceptors, inhibiting their activity and leading to reduced heart rate and blood pressure. Additionally, it causes vasodilation by relaxing the smooth muscles in blood vessels, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Prizidilol is often compared with other antihypertensive agents such as propranolol and hydralazine. While propranolol is a selective beta-adrenoceptor blocker and hydralazine is a direct-acting vasodilator, this compound combines both actions, making it unique in its dual mechanism of action . This combination allows for more effective blood pressure reduction compared to using either agent alone.
Similar compounds include:
Propranolol: A selective beta-adrenoceptor blocker.
Hydralazine: A direct-acting vasodilator.
Labetalol: Another compound with combined alpha and beta-adrenoceptor blocking properties.
This compound’s unique combination of vasodilatory and beta-blocking actions makes it a valuable compound in the treatment of hypertension and a subject of ongoing research.
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONODUKOFNSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866727 | |
Record name | Prizidilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59010-44-5 | |
Record name | Prizidilol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prizidilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRIZIDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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